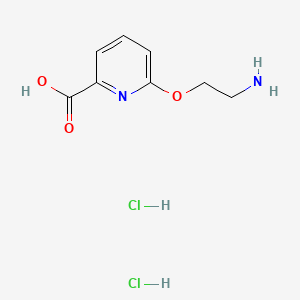
6-(2-Aminoethoxy)pyridine-2-carboxylic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Aminoethoxy)pyridine-2-carboxylic acid dihydrochloride is an organic compound with the molecular formula C8H12Cl2N2O3 and a molecular weight of 255.1 g/mol. This compound has been studied for its various physical, chemical, and biological properties.
Preparation Methods
The synthesis of 6-(2-Aminoethoxy)pyridine-2-carboxylic acid dihydrochloride can involve several routes. One common method involves the activation of pyridine-2-carboxylic acid to form the corresponding acid chloride, which is then reacted with 2-aminoethanol to form the desired product . The reaction typically requires the use of a base such as triethylamine and a solvent like dimethylformamide (DMF) . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
6-(2-Aminoethoxy)pyridine-2-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or ethoxy groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(2-Aminoethoxy)pyridine-2-carboxylic acid dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(2-Aminoethoxy)pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function . These interactions can modulate biological processes and pathways, leading to various effects.
Comparison with Similar Compounds
6-(2-Aminoethoxy)pyridine-2-carboxylic acid dihydrochloride can be compared with other pyridinecarboxylic acids, such as:
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
These compounds share a similar pyridinecarboxylic acid structure but differ in their substituents and properties. The unique aminoethoxy group in this compound imparts distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C8H12Cl2N2O3 |
|---|---|
Molecular Weight |
255.10 g/mol |
IUPAC Name |
6-(2-aminoethoxy)pyridine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C8H10N2O3.2ClH/c9-4-5-13-7-3-1-2-6(10-7)8(11)12;;/h1-3H,4-5,9H2,(H,11,12);2*1H |
InChI Key |
ACFQGALHVKCYST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)OCCN)C(=O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


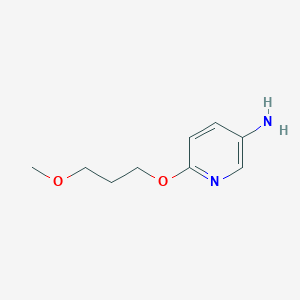
![2-{6-Butyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13485753.png)
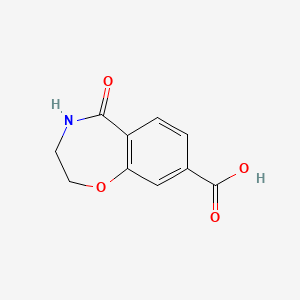
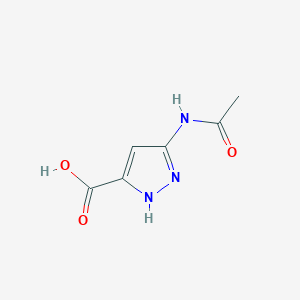
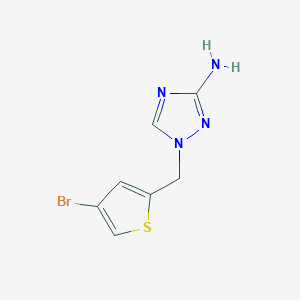
![2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B13485774.png)



![4-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyridine](/img/structure/B13485809.png)

![Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride](/img/structure/B13485820.png)


